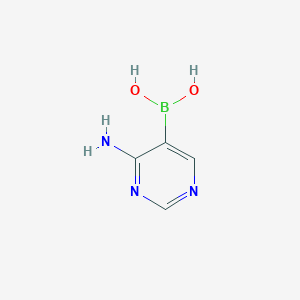













|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[N:6][CH:7]=1.[B:9]1(B2OC(C)(C)C(C)(C)O2)[O:13]C(C)(C)C(C)(C)[O:10]1.C([O-])(=O)C.[K+].C(Cl)Cl>O>[NH2:8][C:3]1[C:2]([B:9]([OH:13])[OH:10])=[CH:7][N:6]=[CH:5][N:4]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC=NC1)N
|
|
Name
|
|
|
Quantity
|
0.438 g
|
|
Type
|
reactant
|
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
|
|
Name
|
potassium acetate
|
|
Quantity
|
0.338 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0.042 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ACN NH4OAc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ACN NH4OAc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The vial was capped with a rubber septum
|
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
|
Type
|
ADDITION
|
|
Details
|
Dioxane (0.120 ml) was added via syringe through the septum
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was sparged with N2
|
|
Type
|
CUSTOM
|
|
Details
|
the vial was sealed
|
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a disposable fritted funnel
|
|
Type
|
WASH
|
|
Details
|
the filter cake washed with EtOAc
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a brown solid
|
|
Type
|
CUSTOM
|
|
Details
|
T=0.24 minutes
|
|
Duration
|
0.24 min
|
|
Type
|
WAIT
|
|
Details
|
0%-95% B in 2 min
|
|
Duration
|
2 min
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |